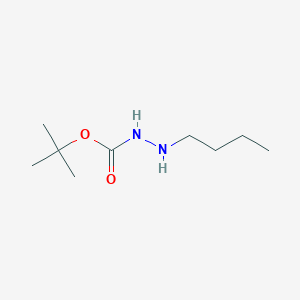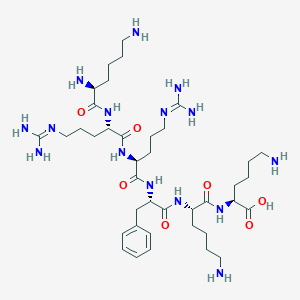
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including neuroscience, pharmacology, and medicinal chemistry. In
Mechanism Of Action
The mechanism of action of 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol is not fully understood. However, studies have shown that this compound can inhibit oxidative stress and prevent neuronal death by activating the Nrf2/ARE signaling pathway. In addition, 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to inhibit the aggregation of amyloid-beta and tau proteins, which are associated with Alzheimer's disease.
Biochemical And Physiological Effects
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is associated with Alzheimer's disease. In addition, 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been shown to have antioxidant and anti-inflammatory properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol in lab experiments is its neuroprotective properties. This compound can prevent neuronal death caused by oxidative stress, making it a potential drug candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol. One direction is to explore its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail to better understand how it can prevent neuronal death caused by oxidative stress. In addition, future research can focus on improving the solubility of this compound to make it more suitable for in vivo studies.
Synthesis Methods
The synthesis of 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol involves several steps. The first step is the condensation of 2-aminobenzenethiol with ethyl acetoacetate to form 2-ethylthio-4,5-dimethyl-1,3-benzothiazole. This compound is then reacted with 3-bromomethylpyridine to obtain 2-ethylthio-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazole. Finally, the product is treated with ethylamine to yield 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol.
Scientific Research Applications
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been studied for its potential applications in various scientific research fields. In neuroscience, this compound has been shown to have neuroprotective effects and can prevent neuronal death caused by oxidative stress. In pharmacology, 2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs.
properties
CAS RN |
145096-33-9 |
|---|---|
Product Name |
2-(Ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)-1,3-benzothiazol-6-ol |
Molecular Formula |
C17H19N3OS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
2-(ethylamino)-4,5-dimethyl-7-(pyridin-3-ylmethyl)-1,3-benzothiazol-6-ol |
InChI |
InChI=1S/C17H19N3OS/c1-4-19-17-20-14-10(2)11(3)15(21)13(16(14)22-17)8-12-6-5-7-18-9-12/h5-7,9,21H,4,8H2,1-3H3,(H,19,20) |
InChI Key |
GVICCSAPBVEDOP-UHFFFAOYSA-N |
SMILES |
CCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)CC3=CN=CC=C3 |
Canonical SMILES |
CCNC1=NC2=C(S1)C(=C(C(=C2C)C)O)CC3=CN=CC=C3 |
synonyms |
6-Benzothiazolol, 2-(ethylamino)-4,5-dimethyl-7-(3-pyridinylmethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2,6-Dimethyl-3-(phenylmethoxy)phenyl]-acetamide](/img/structure/B133507.png)





![3-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]-3,4-dihydropyrazole-2-carbaldehyde](/img/structure/B133521.png)


